BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Monoamine oxidase MAO-B selectivity Neuroprotection

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946325-20-8) is a fully synthetic small-molecule tetrahydroquinolinone derivative with the molecular formula C₂₂H₂₆N₂O₂ and a molecular weight of 350.5 g/mol. The compound features a 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via an amide bond at the 6-position to a 4-ethylbenzamide moiety, with a computed LogP of approximately 4.43 indicating moderate-to-high lipophilicity.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 946325-20-8
Cat. No. B2464770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide
CAS946325-20-8
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC
InChIInChI=1S/C22H26N2O2/c1-3-5-14-24-20-12-11-19(15-18(20)10-13-21(24)25)23-22(26)17-8-6-16(4-2)7-9-17/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26)
InChIKeyYQKYTAKZRJIMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946325-20-8): Chemical Identity and Procurement Baseline


N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946325-20-8) is a fully synthetic small-molecule tetrahydroquinolinone derivative with the molecular formula C₂₂H₂₆N₂O₂ and a molecular weight of 350.5 g/mol . The compound features a 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via an amide bond at the 6-position to a 4-ethylbenzamide moiety, with a computed LogP of approximately 4.43 indicating moderate-to-high lipophilicity . It has been indexed in authoritative curated databases including ChEMBL (ID: CHEMBL1575961) and BindingDB (ID: BDBM50401981), with documented in vitro pharmacological profiling against human monoamine oxidase enzymes [1]. The compound is commercially available from multiple screening-compound suppliers for non-human research applications only.

Why Generic In-Class Substitution Is Not Advisable for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide


The 1,2,3,4-tetrahydroquinolin-6-yl benzamide scaffold permits extensive modular variation at three pharmacophoric positions — the N-1 alkyl substituent, the 2-oxo oxidation state, and the benzamide aromatic substitution pattern — each of which can independently alter target selectivity, lipophilicity, and metabolic stability . Even minor modifications produce divergent pharmacological fingerprints: exchanging the N-1 butyl group for a benzyl moiety (CAS 946220-72-0) redirects binding affinity toward the muscarinic acetylcholine receptor (Ki = 40 nM) [1], while substituting the 4-ethylbenzamide for a 3-chlorobenzamide (CAS 955221-64-4) yields a compound with an entirely different muscarinic receptor interaction profile (Ki = 6.63 μM) [2]. Consequently, two compounds sharing the same 2-oxo-tetrahydroquinoline core cannot be assumed functionally interchangeable without target-specific comparative data — a concern directly relevant to procurement decisions where the intended screening panel includes monoamine oxidase enzymes.

Procurement-Relevant Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide


MAO-B vs. MAO-A Isoform Selectivity: Quantitative Cross-Target Differentiation Within the Same Assay Platform

Within the same fluorescence-based kynuramine deamination assay performed under identical conditions (20-minute incubation, pH 7.5, human recombinant enzymes), N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide exhibits a pronounced selectivity window between the two MAO isoforms: it is essentially inactive against MAO-A (IC₅₀ > 100,000 nM) while demonstrating measurable MAO-B inhibition (IC₅₀ = 1,130 nM), yielding a greater than 88-fold isoform selectivity index [1]. This selectivity profile is fundamentally distinct from close N-1-substituted analogs such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide, which shows high-affinity muscarinic receptor binding (Ki = 40 nM) with no reported MAO activity [2], suggesting that the N-1 butyl substituent is a critical determinant of MAO-B target engagement.

Monoamine oxidase MAO-B selectivity Neuroprotection Parkinson's disease

Physicochemical Differentiation via Computed Lipophilicity: LogP Comparison Against N-1 and Benzamide-Modified Analogs

The computed partition coefficient (LogP) of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is 4.43, which is substantially higher than close structural analogs with shorter or more polar N-1 substituents . For comparison, 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (PubChem CID 27639409) has a computed XLogP3-AA of 2.8 — a difference of approximately 1.6 log units, corresponding to a roughly 40-fold lower predicted octanol-water partition coefficient [1]. The N-1 isopentyl analog (CAS 955223-15-1, MW 364.5) is anticipated to have a LogP comparable to or higher than the target compound due to increased carbon count, but its branched alkyl chain introduces steric and metabolic differences not shared by the linear butyl substituent . This LogP differentiation has direct implications for passive membrane permeability, blood-brain barrier penetration potential, and aqueous solubility in assay media.

Lipophilicity LogP Permeability ADME Blood-brain barrier

Wider Target Selectivity Profile: Absence of Muscarinic Receptor Binding as a Differentiator from N-1 Benzyl Analogs

The N-1 benzyl analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (CAS 946220-72-0) binds the muscarinic acetylcholine receptor with a Ki of 40 nM in a [³H]-QNB radioligand competition assay using cerebral cortex membrane preparations [1]. In contrast, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has no reported muscarinic receptor binding activity in publicly curated databases, with its sole characterized target engagement being MAO-B inhibition [2]. Similarly, the 3-chlorobenzamide analog (CAS 955221-64-4) also binds the muscarinic receptor (Ki = 6.63 μM) [3], reinforcing the observation that benzamide ring substitution patterns and N-1 alkyl groups jointly determine whether muscarinic activity is present. For end-users whose screening cascades include muscarinic counter-screens, the target compound's apparent lack of muscarinic liability represents a practical selectivity advantage over N-1 benzyl and 3-chlorobenzamide analogs.

Selectivity Off-target Muscarinic receptor Target engagement

MAO-B Inhibitory Potency in Cross-Study Context: Positioning Relative to Established Reversible MAO-B Inhibitor Chemotypes

The MAO-B IC₅₀ of 1,130 nM for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide places it in the low-micromolar potency range for reversible MAO-B inhibitors, positioning this compound as a moderately active screening hit rather than a potent lead [1]. Classic reversible MAO-B inhibitors such as safinamide exhibit IC₅₀ values in the low-nanomolar range (~20–40 nM) under comparable human MAO-B assay conditions [2]. Within the broader tetrahydroquinoline chemotype, the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold represented by this compound is structurally distinct from the 1,2,3,4-tetrahydroisoquinoline scaffolds that characterize many high-potency MAO-B inhibitors, suggesting a different binding mode that may be exploitable for scaffold-hopping strategies [3]. From a procurement standpoint, the compound's value lies not in absolute potency but in its utility as a structurally novel starting point for medicinal chemistry optimization of a non-catechol, reversible MAO-B inhibitor chemotype.

MAO-B inhibition IC₅₀ benchmarking Reversible inhibitor Tetrahydroquinoline scaffold

Molecular Weight and Rotatable Bond Differentiation vs. N-1 Benzyl Analog for CNS Drug-Likeness Assessment

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has a molecular weight of 350.5 g/mol, which is 34 Da lower than the N-1 benzyl analog (MW = 384.5 g/mol, CAS 946220-72-0) that carries a bulkier aromatic N-1 substituent . In the context of CNS drug discovery, lower molecular weight is generally associated with improved brain penetration and more favorable pharmacokinetic properties, with many CNS drugs falling below 400 Da [1]. The linear N-1 butyl chain (four rotatable bonds contributed by the alkyl tail) also provides greater conformational flexibility compared to the conformationally restricted N-1 benzyl group of the analog, which may influence binding mode adaptability at the MAO-B active site. The 4-ethyl substitution on the benzamide ring further distinguishes this compound from the 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide analog (MW = 338.4 g/mol), which is lighter but more polar (XLogP3-AA = 2.8 vs. LogP ~4.43) [2].

CNS drug-likeness Molecular weight Physicochemical property Lead optimization

Availability and Purity Baseline for Reproducible Screening: Commercial Supply Comparison

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is available from multiple commercial screening-compound suppliers, with typical stated purity of ≥95% for research-grade material . In comparison, the N-1 benzyl analog (CAS 946220-72-0) and 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922130-01-6) are also commercially available, indicating comparable supply accessibility across this analog series . However, CAS 946325-20-8 is explicitly indexed in the curated ChEMBL database (CHEMBL1575961) with quantitative MAO profiling data, whereas several close analogs lack equivalent curated bioactivity annotations in authoritative databases [1]. For procurement officers and screening scientists, the existence of curated, publicly accessible bioactivity data reduces due-diligence burden and provides a validated starting point for assay design — a practical differentiator when selecting among structurally similar commercial screening compounds that otherwise appear interchangeable.

Commercial availability Purity Screening compound Procurement

Recommended Research and Industrial Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide


MAO-B-Focused Screening Cascades Requiring Isoform Selectivity Pre-Validation

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is best deployed in MAO-B inhibitor screening programs where isoform selectivity against MAO-A has been pre-characterized. The >88-fold selectivity window for MAO-B over MAO-A (IC₅₀ MAO-B = 1,130 nM vs. MAO-A > 100,000 nM) means this compound can serve as a selectivity-calibrated reference compound for assay validation, or as a starting hit for medicinal chemistry optimization of a reversible, non-catechol MAO-B inhibitor scaffold [1]. Its moderate MAO-B potency and high MAO-A selectivity make it particularly suitable for programs targeting neuroprotection in Parkinson's disease, where MAO-A inhibition is generally undesirable due to dietary tyramine interaction risks.

Scaffold-Hopping Medicinal Chemistry Programs Seeking Non-Tetrahydroisoquinoline MAO-B Inhibitors

The 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline core of this compound is structurally orthogonal to the 1,2,3,4-tetrahydroisoquinoline scaffold that dominates the MAO-B inhibitor patent landscape [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies can use this compound as a validated starting template with confirmed MAO-B target engagement, leveraging its moderate potency (IC₅₀ = 1,130 nM) as a baseline for structure-activity relationship (SAR) expansion at the N-1, C-2 oxo, and 4-ethylbenzamide positions . The absence of muscarinic receptor binding further supports its use in CNS programs where cholinergic off-target effects must be minimized [2].

CNS-Penetrant Compound Library Design and Physicochemical Property Benchmarking

With a computed LogP of 4.43 and molecular weight of 350.5 g/mol, this compound resides within the favorable CNS drug-like property space (MW < 400 Da, LogP 2–5) [1]. Its physicochemical profile is differentiated from both the more polar N-1 ethyl/4-ethoxy analog (XLogP3-AA = 2.8, MW = 338.4) and the heavier N-1 benzyl analog (MW = 384.5) [2]. Compound library curators building CNS-focused screening collections can use this compound as a balanced intermediate representing the 2-oxo-tetrahydroquinoline chemotype, particularly when combined with its pre-existing MAO selectivity annotation for informed library annotation and hit deconvolution.

Muscarinic Receptor Counter-Screening Studies Requiring a Negative Control with Matched Core Scaffold

The N-1 benzyl analog of this compound binds the muscarinic acetylcholine receptor with high affinity (Ki = 40 nM), while the N-1 butyl target compound shows no detectable muscarinic activity in curated databases [1]. This matched molecular pair provides a valuable tool for muscarinic receptor counter-screening cascades: the target compound can serve as a scaffold-matched negative control, while the N-1 benzyl analog serves as a positive control, enabling SAR deconvolution of the N-1 substituent's contribution to muscarinic receptor engagement without introducing confounding scaffold-related variables [2].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.